4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline
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Overview
Description
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a vinyl group flanked by two methoxyphenyl groups and an aniline moiety substituted with two phenyl groups. Its structure imparts distinct electronic and photophysical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and diphenylamine.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and diphenylamine in the presence of a base such as potassium carbonate. This reaction forms an intermediate Schiff base.
Vinylation: The intermediate Schiff base undergoes a vinylation reaction using a vinylating agent like acetylene or a vinyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or methoxy-substituted quinones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline involves its interaction with molecular targets through its electronic and steric properties. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity. The vinyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1,2-Bis(4-methoxyphenyl)ethene)-N,N-diphenylaniline: Similar structure but with an ethene linkage instead of a vinyl group.
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-dimethylaniline: Similar structure but with dimethyl substitution on the aniline moiety.
Uniqueness
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline is unique due to its specific combination of vinyl and methoxyphenyl groups, which impart distinct electronic properties. This uniqueness makes it valuable in applications requiring precise electronic and photophysical characteristics.
Properties
Molecular Formula |
C34H29NO2 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-[(Z)-1,2-bis(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C34H29NO2/c1-36-32-21-13-26(14-22-32)25-34(28-17-23-33(37-2)24-18-28)27-15-19-31(20-16-27)35(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3/b34-25- |
InChI Key |
HNDRNGUPLFUIBL-NQUVTRGKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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